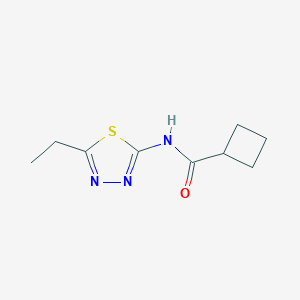
N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide, also known as C16H15ClNO2, is a synthetic compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound has been widely studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever in animal models of fever.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide in lab experiments is that it is a well-characterized compound with known properties and mechanisms of action. It is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is that it may not be suitable for all experimental models or systems.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide. One direction is to investigate its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as a drug delivery system. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide is a multi-step process that involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,3-diphenylpropan-1-amine in the presence of a base to form the final product. The yield of this reaction is typically around 70%.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C22H20ClNO2 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C22H20ClNO2/c1-26-21-13-12-18(23)14-20(21)24-22(25)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,24,25) |
InChI Key |
YREWQZQMUJKZEZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




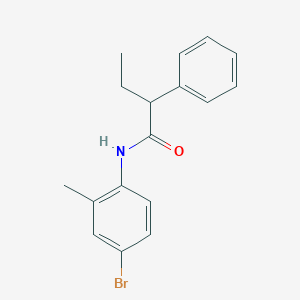
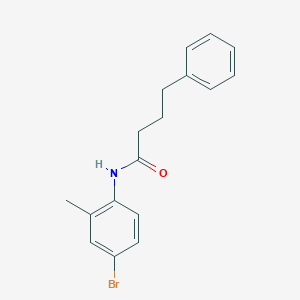


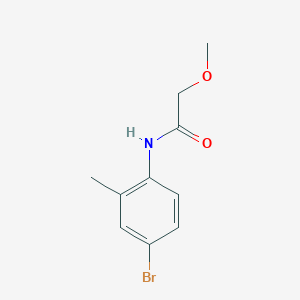
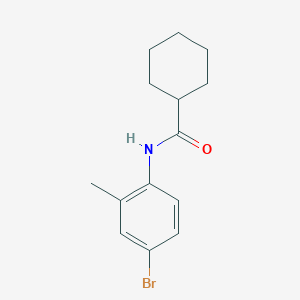
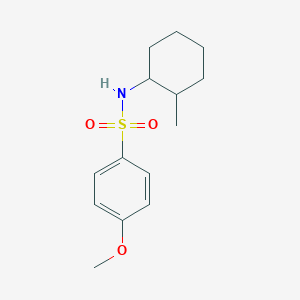



![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)

